molecular formula C66H74CaF2N4O13 B164536 Atorvastatin calcium trihydrate CAS No. 344423-98-9

Atorvastatin calcium trihydrate

Numéro de catalogue B164536
Numéro CAS: 344423-98-9
Poids moléculaire: 1209.4 g/mol
Clé InChI: SHZPNDRIDUBNMH-NIJVSVLQSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atorvastatin calcium trihydrate is a hydrate form of atorvastatin calcium . It is a synthetic lipid-lowering agent . Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels .


Synthesis Analysis

The synthesis of Atorvastatin calcium trihydrate was performed using the remote 1,5- anti asymmetric induction in the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step . Atorvastatin calcium trihydrate was obtained from aldehyde after 6 steps, with a 41% overall yield .


Molecular Structure Analysis

The molecular formula of Atorvastatin calcium trihydrate is C66H74CaF2N4O13 . The molecular weight is 1209.4 g/mol . The IUPAC name is calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate .


Chemical Reactions Analysis

Atorvastatin calcium trihydrate undergoes a nucleophilic addition reaction (acetal formation) where atorvastatin as carboxylic acid with two hydroxyl groups react with 2-hydroxynaphthylaldehyde in the presence of concentrated sulfuric acid to give a colored product .

Applications De Recherche Scientifique

Cholesterol Lowering Agent

Field

Medical Science, Pharmacology

Application Summary

Atorvastatin calcium trihydrate is widely used as a cholesterol-lowering agent . It is particularly effective in reducing low-density lipoprotein (LDL) levels, which is a significant risk factor for the development of cardiovascular diseases (CVD) .

Methods of Application

Atorvastatin is administered orally. The dosage varies depending on the patient’s condition and response to the medication .

Results/Outcomes

Studies have shown that the use of Atorvastatin is associated with a reduction in LDL levels and CVD risk . Even for low-risk individuals, statin use leads to a 20%-22% relative reduction in the number of major cardiovascular events for every 1 mmol/L reduction in LDL .

Preformulation Studies

Field

Pharmaceutical Science

Application Summary

Atorvastatin calcium trihydrate is used in preformulation studies for the development of solid dosage forms . These studies play a key role in accelerating drug development .

Methods of Application

Various investigational tools such as universal attenuated total reflectance Fourier transform infrared spectroscopy and powder X-ray diffractogram patterns are used for binary mixtures of Atorvastatin with each excipient .

Results/Outcomes

The study showed that binary mixtures do not present interactions between Atorvastatin and excipients when stored under ambient conditions for 2 months .

Solvate Formation

Field

Pharmaceutical Chemistry

Application Summary

Atorvastatin calcium trihydrate is used in the formation of pharmaceutical solvates . A variety of solid forms may give rise to different physical properties .

Methods of Application

New solvates are discovered by the recrystallization method . Thermal behaviour of Atorvastatin and its solvates are studied by DSC and TGA .

Results/Outcomes

Eight new solvates have been discovered . The solvents molecules incorporated in the crystal lattice induced local chemical environment changes in the drug molecules .

Solid-State Characterization

Application Summary

Atorvastatin calcium trihydrate is used in the solid-state characterization of pharmaceuticals . This involves studying the physical and chemical properties of the drug in its solid state .

Methods of Application

Techniques such as Powder X-ray Diffraction (PXRD), Fourier Transform Infrared Spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Hot-Stage Microscopy (HSM) and ex-situ variable temperature PXRD techniques are used .

Results/Outcomes

The study found that Atorvastatin calcium trihydrate was stable as a trihydrate until around 40 ºC . The TGA curve revealed water molecules loss in a stepwise manner through heating .

Degradation Studies

Application Summary

Atorvastatin calcium trihydrate is used in degradation studies . These studies are important for understanding the stability of the drug under various conditions .

Methods of Application

The drug is subjected to drastic conditions such as strong acid or base, strong oxidant, very high temperature .

Results/Outcomes

The study identified two novel degradation products of Atorvastatin, which are formed only under drastic acidic conditions .

Bioavailability Improvement

Application Summary

Atorvastatin calcium trihydrate is used in research to improve its oral bioavailability . This involves developing new formulations or delivery systems .

Methods of Application

Various approaches such as polymeric prodrug approach, cyclodextrin complexes, solid dispersions, particle size reduction or generation of amorphous states, self-microemulsifying drug delivery system, and solubilization based on co-crystallization have been researched .

Results/Outcomes

These approaches have shown promise in improving the oral bioavailability of Atorvastatin .

Compatibility Studies

Application Summary

Atorvastatin calcium trihydrate is used in compatibility studies with various pharmaceutical excipients . These studies are crucial for the development of solid dosage forms .

Methods of Application

The compatibility of Atorvastatin with eight different pharmaceutical excipients was studied using universal attenuated total reflectance Fourier transform infrared spectroscopy and powder X-ray diffractogram patterns .

Results/Outcomes

The study showed that the binary mixtures do not present interactions between Atorvastatin and excipients when stored under ambient conditions for 2 months .

Stress Tests

Application Summary

Atorvastatin calcium trihydrate is used in stress tests . These tests are conducted to identify potential degradation products of the drug under drastic conditions .

Safety And Hazards

When handling Atorvastatin calcium trihydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Atorvastatin calcium trihydrate is used to reduce the risk of myocardial infarction, stroke, revascularization procedures, and angina in adults with multiple risk factors for coronary heart disease . It is also used to lower the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) and triglycerides in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in the blood . Further knowledge of the in vivo biodistribution of Atorvastatin calcium trihydrate may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .

Propriétés

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZPNDRIDUBNMH-NIJVSVLQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74CaF2N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110042, DTXSID001046059
Record name Atorvastatin calcium trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium rel-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate (1:2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin calcium trihydrate

CAS RN

344423-98-9, 134523-03-8
Record name Atorvastatin calcium trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344423989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin calcium trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin Calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN CALCIUM TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A5M73Z4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium trihydrate
Reactant of Route 2
Atorvastatin calcium trihydrate
Reactant of Route 3
Atorvastatin calcium trihydrate
Reactant of Route 4
Atorvastatin calcium trihydrate
Reactant of Route 5
Atorvastatin calcium trihydrate
Reactant of Route 6
Atorvastatin calcium trihydrate

Citations

For This Compound
290
Citations
ZM Turabi… - World J …, 2014 - wjpr.s3.ap-south-1.amazonaws.com
An accurate, specific, linear, and sensitive reverse phase-HPLC method has been developed and validated for the determination of Atorvastatin (as calcium)(ATOR) in pharmaceutical …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
P Hyma, L Reddy, D Neelima - Research Journal of Pharmacy …, 2016 - indianjournals.com
… The objective of the present study was to develop a novel self micro emulsifying drug delivery system of a poorly water soluble drug Atorvastatin calcium trihydrate. The oral delivery of …
Number of citations: 4 www.indianjournals.com
RL Hodge, JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2020 - cambridge.org
The crystal structure of atorvastatin calcium trihydrate (ACT) has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory …
Number of citations: 6 www.cambridge.org
MB de Freitas Marques, BCR de Araujo… - Thermochimica …, 2019 - Elsevier
… Clinical data pointed out the high frequency of atorvastatin calcium trihydrate (ATV) prescription in combination with other adjuvant compounds to treat cardiovascular disorders, such as …
Number of citations: 10 www.sciencedirect.com
M Cristea, B Baul, I Ledeţi, A Ledeţi, G Vlase… - Journal of Thermal …, 2019 - Springer
… This paper deals with the study of compatibility between antihyperlipidemic agent atorvastatin calcium trihydrate (ATV) and eight pharmaceutical excipients used in the development of …
Number of citations: 8 link.springer.com
C Tizaoui, H Galai, M Barrio, S Clevers… - European Journal of …, 2020 - Elsevier
… Atorvastatin calcium trihydrate Crystalline atorvastatin calcium trihydrate was kindly provided by the Drugs Quality Control Laboratory of Tunis (Tunisia) and was used without further …
Number of citations: 6 www.sciencedirect.com
SY Singh, Salwa, RK Shirodkar, R Verma… - Journal of …, 2020 - Springer
… immediate release dosage form with 5 mg atorvastatin calcium trihydrate per tablet. … Furthermore, the percent loss of water from atorvastatin calcium trihydrate and formulation was found …
Number of citations: 15 link.springer.com
N Meddeb, A Elmhamdi, M Aksit, H Galai… - Journal of Thermal …, 2023 - Springer
The pathways of dehydration reaction of both calcium atorvastatin trihydrate (CAT) and grinded CAT were investigated using CRTA technique under controlled residual water vapor …
Number of citations: 0 link.springer.com
J Krauß, M Klimt, M Luber, P Mayer… - Beilstein Journal of …, 2019 - beilstein-journals.org
… When atorvastatin calcium trihydrate (1) was submitted to extremely strong acidic conditions by refluxing with concentrated (37%) aqueous hydrochloric acid (entry 6), a new product 6 …
Number of citations: 4 www.beilstein-journals.org
ST Holmes, WD Wang, G Hou, C Dybowski… - Physical Chemistry …, 2019 - pubs.rsc.org
… to quadrupolar NMR crystallographic investigations is demonstrated by unearthing the calcium local structure of the active pharmaceutical ingredient atorvastatin calcium trihydrate, the …
Number of citations: 14 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.